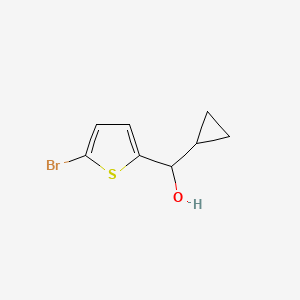

(5-Bromothiophen-2-yl)(cyclopropyl)methanol

Description

Properties

IUPAC Name |

(5-bromothiophen-2-yl)-cyclopropylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c9-7-4-3-6(11-7)8(10)5-1-2-5/h3-5,8,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTHTTKHIZMUPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=C(S2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 5-Bromothiophen-2-yl Grignard Reagent

- Reagents: 5-Bromothiophene, magnesium turnings, dry diethyl ether (Et2O), iodine (catalyst)

- Procedure: Magnesium turnings are activated with iodine in dry Et2O under inert atmosphere (N2). A solution of 5-bromothiophene in Et2O is added dropwise at room temperature. The formation of the Grignard reagent is indicated by a color change to brownish-green.

- Conditions: Stirring at room temperature for approximately 1–2 hours ensures complete formation.

Nucleophilic Addition to Cyclopropanecarbaldehyde

- Reagents: Cyclopropanecarbaldehyde, formed Grignard reagent, saturated ammonium chloride solution (quenching agent)

- Procedure: The Grignard reagent solution is cooled to 0 °C, and cyclopropanecarbaldehyde is added dropwise. The reaction mixture is stirred at room temperature for 3 hours to allow nucleophilic addition to the aldehyde carbonyl.

- Work-up: The reaction is quenched with saturated NH4Cl solution to neutralize excess Grignard reagent. The organic layer is extracted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

- Purification: The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Product Form | Notes |

|---|---|---|---|---|

| Grignard formation | 5-Bromothiophene, Mg, Et2O, I2, N2, RT, 1-2 h | N/A | 5-Bromothiophen-2-yl MgBr | Color change indicates formation |

| Addition to cyclopropanecarbaldehyde | 0 °C to RT, 3 h stirring, quench with NH4Cl, extraction | 39-57% | (5-Bromothiophen-2-yl)(cyclopropyl)methanol | Yellow oil, purified by chromatography |

Note: The yields are consistent with analogous cyclopropylmethanol syntheses reported for aryl bromides in the literature, which typically range from 39% to 57% depending on substituents and conditions.

Reaction Mechanism Insights

The key step is the nucleophilic attack of the arylmagnesium bromide on the aldehyde carbonyl carbon, forming a magnesium alkoxide intermediate. Upon aqueous work-up, this intermediate is protonated to yield the secondary alcohol (5-Bromothiophen-2-yl)(cyclopropyl)methanol.

Alternative Methods and Considerations

- Reduction of Ketones: Although less common for this compound, selective reduction of the corresponding ketone precursor with hydride reagents (e.g., LiAlH4) can also yield cyclopropylmethanols.

- Catalytic Cyclopropanation: Some advanced methods involve catalytic cyclopropanation of vinyl intermediates, but these are less direct for this specific compound.

- Protecting Groups: In related syntheses of brominated phenols or thiophenes, phenolic hydroxyl groups are sometimes protected (e.g., acetylation) to prevent side reactions during bromination. However, such protection is unnecessary for the target compound here.

Summary Table of Key Experimental Parameters

| Parameter | Value/Range | Remarks |

|---|---|---|

| Solvent | Dry diethyl ether (Et2O) | Anhydrous conditions required |

| Temperature (Grignard) | Room temperature (20–25 °C) | For Grignard formation |

| Temperature (Addition) | 0 °C to room temperature | Controls reaction rate and selectivity |

| Reaction Time | 1–2 h (Grignard formation), 3 h (addition) | Optimized for maximum conversion |

| Work-up | Saturated NH4Cl aqueous solution | Quenches excess Grignard reagent |

| Purification | Silica gel chromatography | Petroleum ether/EtOAc mixtures |

| Yield | 39–57% | Dependent on purity and scale |

Chemical Reactions Analysis

(5-Bromothiophen-2-yl)(cyclopropyl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as sodium cyanide (NaCN) or Grignard reagents can be employed.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Dibromothiophenes, alkylated thiophenes.

Substitution: Cyanides, aryl thiophenes.

Scientific Research Applications

(5-Bromothiophen-2-yl)(cyclopropyl)methanol: has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of new drugs with potential therapeutic effects.

Materials Science: It is utilized in the creation of advanced materials with unique properties.

Mechanism of Action

The mechanism by which (5-Bromothiophen-2-yl)(cyclopropyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves the compound's ability to act as a ligand, modulating biological processes or chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Rings

(1-(5-Bromopyridin-2-yl)cyclopropyl)methanol

- Molecular Formula: C₉H₁₀BrNO

- Monoisotopic Mass: 251.0004 Da

- Key Differences : Replacing the thiophene ring with a pyridine introduces a nitrogen atom, altering electronic properties (e.g., basicity) and hydrogen-bonding capacity. The pyridine moiety may enhance solubility in polar solvents compared to the thiophene analog .

b. 1-(Aminomethyl)cyclopropylmethanol

- Molecular Formula: C₉H₁₁BrNOS

- This modification could improve bioavailability or alter metabolic stability compared to the parent compound .

(1-(5-Bromofuran-2-yl)cyclopropyl)methanol

- Hypothetical Structure : C₈H₉BrO₂

- Key Differences : Substituting thiophene with furan replaces sulfur with oxygen, reducing aromaticity and altering electronic effects. Furan derivatives typically exhibit lower chemical stability under acidic conditions compared to thiophenes.

Research Implications and Gaps

- Electronic Effects : The bromothiophene moiety in the target compound offers distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for synthesizing complex heterocycles.

- Comparative studies with pyridine or furan analogs could reveal structure-activity relationships .

- Data Limitations : Detailed pharmacokinetic or thermodynamic data (e.g., logP, pKa) are absent in the provided evidence, highlighting a need for further experimental characterization.

Biological Activity

(5-Bromothiophen-2-yl)(cyclopropyl)methanol is a chemical compound that has garnered attention in the fields of organic synthesis, medicinal chemistry, and materials science due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound has the following characteristics:

- Chemical Formula : C₈H₉BrOS

- Molecular Weight : 219.13 g/mol

- IUPAC Name : (5-bromothiophen-2-yl)(cyclopropyl)methanol

The biological activity of (5-Bromothiophen-2-yl)(cyclopropyl)methanol is primarily attributed to its interaction with various molecular targets. The presence of the bromine atom enhances its reactivity, allowing it to participate in diverse chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form ketones or carboxylic acids.

- Reduction : The compound can be reduced to generate different functional groups.

- Substitution : The bromine atom can be replaced by other groups through nucleophilic substitution reactions.

These reactions facilitate the compound's role as a potential ligand in modulating biological processes.

Antimicrobial Properties

Research indicates that thiophene derivatives, including (5-Bromothiophen-2-yl)(cyclopropyl)methanol, exhibit antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

Preliminary studies have shown that (5-Bromothiophen-2-yl)(cyclopropyl)methanol may possess anticancer properties. Its structural similarity to known anticancer agents allows for investigations into its efficacy against cancer cell lines. For instance:

| Cell Line | Activity Observed |

|---|---|

| MDA-MB-231 (breast cancer) | Significant cytotoxicity |

| HepG2 (liver cancer) | Moderate inhibition of cell proliferation |

These findings highlight the need for further exploration into the compound's potential as an anticancer agent.

Case Studies and Research Findings

-

Synthesis and Evaluation :

A study synthesized several derivatives of (5-Bromothiophen-2-yl)(cyclopropyl)methanol and evaluated their biological activities. Modifications in the thiophene structure significantly affected their potency against targeted cell lines. -

Structure-Activity Relationship (SAR) :

SAR analyses revealed that specific substituents on the thiophene ring could enhance or diminish biological activity. For example, compounds with electron-withdrawing groups exhibited increased potency against cancer cells. -

Comparative Analysis :

In comparative studies with established drugs, such as cisplatin, certain derivatives of (5-Bromothiophen-2-yl)(cyclopropyl)methanol demonstrated comparable or superior efficacy against various cancer cell lines.

Q & A

Q. What are the common synthetic strategies for preparing (5-Bromothiophen-2-yl)(cyclopropyl)methanol?

- Methodological Answer : Synthesis typically involves coupling reactions between bromothiophene derivatives and cyclopropane-containing precursors. Key steps include:

- Bromothiophene Functionalization : Suzuki-Miyaura coupling (e.g., using Pd catalysts) to attach the cyclopropyl group (inspired by polymer synthesis in ).

- Hydroxymethylation : Nucleophilic substitution or Grignard reactions to introduce the methanol moiety (analogous to methods in ).

- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via / NMR and mass spectrometry.

- Key Challenges : Managing steric hindrance from the cyclopropyl ring and ensuring regioselectivity in bromothiophene reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR: Resolves cyclopropane proton splitting patterns (δ ~1.0–2.5 ppm) and thiophene aromatic protons (δ ~6.5–7.5 ppm).

- FT-IR: Identifies O-H stretching (~3200–3600 cm) and C-Br vibrations (~500–600 cm).

- Crystallography :

- Single-crystal X-ray diffraction (SXD) with software like SHELX or WinGX refines bond lengths/angles (e.g., C-Br: ~1.9 Å; cyclopropane C-C: ~1.5 Å) and assesses crystal packing ().

- Example Data :

| Parameter | Value (from SXD) |

|---|---|

| R factor | 0.028–0.033 |

| C-Br bond length | 1.89 Å |

| Cyclopropane angle | 60° |

| . |

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) combining exact exchange (Becke 1993) and correlation (Lee-Yang-Parr) improve accuracy for thermochemistry and reaction barriers .

- Key Computations :

- HOMO-LUMO gaps to assess electrophilicity (thiophene moiety likely electron-deficient).

- Transition-state modeling for cyclopropane ring-opening reactions.

- Validation : Compare computed NMR shifts with experimental data (error tolerance: ±2 ppm) .

Q. What electrochemical behaviors are expected for (5-Bromothiophen-2-yl)(cyclopropyl)methanol?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Use a carbon electrode in methanol with a supporting electrolyte (e.g., TBAPF) to detect redox peaks.

- Key Insights :

- Oxidation potentials influenced by the electron-withdrawing bromothiophene group (expected ~1.7 V vs. SCE).

- Cyclopropane ring stability under oxidative conditions (decomposition risk at high potentials) .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

- Methodological Answer :

- Refinement Software : Compare SHELX (for high-resolution data) and WinGX (for automated parameterization).

- Discrepancy Analysis :

| Software | Avg. R Factor | Data-to-Parameter Ratio |

|---|---|---|

| SHELX | 0.033 | 14.1 |

| WinGX | 0.028 | 19.4 |

- Resolution : Use ORTEP for visualizing anisotropic displacement ellipsoids to identify thermal motion artifacts .

Q. What strategies mitigate steric strain in derivatives of this compound during synthesis?

- Methodological Answer :

- Computational Pre-screening : Use DFT to model steric clashes (e.g., between cyclopropane and substituents).

- Synthetic Adjustments :

- Introduce bulky protecting groups (e.g., TBS for -OH) to pre-organize the molecule.

- Optimize reaction temperatures (e.g., –30°C for Grignard additions) to reduce ring strain .

Methodological Considerations Table

| Research Aspect | Recommended Tools/Techniques | Key References |

|---|---|---|

| Synthesis | Suzuki coupling, Grignard reactions | [6, 19] |

| Crystallography | SHELX, WinGX, ORTEP | [3, 5, 18] |

| Computational Studies | B3LYP/6-31G(d) level DFT | [1, 2] |

| Electrochemistry | CV with TBAPF electrolyte | [12] |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.